6-[(4,7,7-Trimethyloctan-2-YL)oxy]-2,3-dihydro-1-benzofuran
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Overview
Description
6-((4,7,7-Trimethyloctan-2-yl)oxy)-2,3-dihydrobenzofuran is a synthetic organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a 4,7,7-trimethyloctan-2-yl group attached to the oxygen atom of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4,7,7-Trimethyloctan-2-yl)oxy)-2,3-dihydrobenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzofuran core and the 4,7,7-trimethyloctan-2-yl group.
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Attachment of 4,7,7-Trimethyloctan-2-yl Group: The 4,7,7-trimethyloctan-2-yl group is introduced through an etherification reaction, where the hydroxyl group of the benzofuran reacts with 4,7,7-trimethyloctan-2-ol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-((4,7,7-Trimethyloctan-2-yl)oxy)-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Scientific Research Applications
6-((4,7,7-Trimethyloctan-2-yl)oxy)-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-((4,7,7-Trimethyloctan-2-yl)oxy)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the 4,7,7-trimethyloctan-2-yl group, making it less hydrophobic.
6-Methoxy-2,3-dihydrobenzofuran: Contains a methoxy group instead of the 4,7,7-trimethyloctan-2-yl group.
6-Hydroxy-2,3-dihydrobenzofuran: Features a hydroxyl group, which can form hydrogen bonds.
Uniqueness
6-((4,7,7-Trimethyloctan-2-yl)oxy)-2,3-dihydrobenzofuran is unique due to the presence of the bulky 4,7,7-trimethyloctan-2-yl group, which imparts distinct hydrophobic properties and influences its chemical reactivity and biological activity.
Properties
CAS No. |
62753-42-8 |
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Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
6-(4,7,7-trimethyloctan-2-yloxy)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C19H30O2/c1-14(8-10-19(3,4)5)12-15(2)21-17-7-6-16-9-11-20-18(16)13-17/h6-7,13-15H,8-12H2,1-5H3 |
InChI Key |
WWYCQXQJZGQELZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(C)C)CC(C)OC1=CC2=C(CCO2)C=C1 |
Origin of Product |
United States |
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